
Paracelsin
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Vue d'ensemble
Description
Paracelsin(cas 88526-44-7) is a peptide antibiotic from Trichoderma reesei Simmons.
Applications De Recherche Scientifique
Antimicrobial Properties
Paracelsin exhibits significant antimicrobial activity, particularly against Gram-positive bacteria and fungi. Its mechanism involves disrupting cell membranes by forming ion channels, which can lead to cell lysis and death. This property makes this compound a candidate for developing new antibiotics in an era of increasing antibiotic resistance.
- Gram-positive Bacteria : Studies have shown that this compound is effective against various strains of Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis .
- Fungal Infections : this compound also demonstrates antifungal activity, making it a potential treatment for fungal infections that are resistant to conventional therapies .
Cytotoxic Effects
While this compound shows promise as an antimicrobial agent, it also exhibits cytotoxicity towards mammalian cells. This duality necessitates careful consideration in therapeutic applications.
- Mammalian Cell Lines : Research indicates that concentrations of this compound above 0.3 mg/ml can inhibit the growth of porcine kidney cells and other mammalian cell lines . This cytotoxic effect raises questions about its safety and efficacy in clinical settings.
- Aquatic Toxicity : this compound has been shown to affect aquatic indicator species, indicating potential environmental implications if used widely .
Biotechnological Applications
This compound's unique properties make it a valuable compound in biotechnology, particularly in enzyme production and biocontrol.
- Enzyme Production : The production of this compound by T. reesei is linked to its ability to produce cellulases and other enzymes used in industrial applications such as biofuel production and food processing . The enzyme production capabilities of T. reesei have been exploited for decades, with ongoing research into optimizing these processes.
- Biocontrol Agents : Due to its antifungal properties, this compound may serve as a biocontrol agent against plant pathogens, offering an environmentally friendly alternative to chemical pesticides .
Structural Studies and Molecular Dynamics
Understanding the structure of this compound is crucial for elucidating its mechanisms of action and optimizing its applications.
- Molecular Characterization : Advanced techniques such as NMR spectroscopy have been employed to characterize this compound's structure . Insights gained from these studies can inform the design of novel peptides with enhanced bioactivity.
- Molecular Dynamics Simulations : Research utilizing molecular dynamics simulations has provided insights into the dynamic behavior of this compound structures, revealing information about their stability and interaction with biological membranes .
Case Studies
Several studies illustrate the applications and implications of this compound:
Study | Findings | Application |
---|---|---|
Atanasova et al., 2010 | Demonstrated antimicrobial activity against Gram-positive bacteria | Potential antibiotic development |
Násztor et al., 2013 | Investigated structural diversity among peptaibols including this compound | Basis for designing bioactive peptides |
Tyagi et al., 2019 | Examined cytotoxic effects on mammalian cells | Safety assessments for therapeutic use |
Q & A
Basic Research Questions
Q. What are the standard methodologies for characterizing the structural properties of Paracelsin?
- Methodological Approach :
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to resolve cyclic peptide structures, particularly for analyzing backbone conformations and side-chain interactions.
- Mass Spectrometry (MS) : Essential for determining molecular weight and post-translational modifications.
- Circular Dichroism (CD) : Assesses secondary structure stability under varying pH/temperature conditions.
- X-ray Crystallography : Provides atomic-resolution 3D structures but requires high-purity crystallization .
- Reproducibility Tip : Cross-validate results using at least two complementary techniques to address potential artifacts (e.g., solvent effects in NMR).
Q. How can researchers design experiments to assess this compound's antimicrobial activity against multidrug-resistant pathogens?
- Experimental Design :
- Model Systems : Use standardized clinical isolates (e.g., Staphylococcus aureus ATCC 43300 for MRSA) and include negative/positive controls (e.g., vancomycin).
- Dose-Response Curves : Test concentrations spanning 0.5× to 10× MIC (Minimum Inhibitory Concentration).
- Time-Kill Assays : Monitor bactericidal kinetics over 24–48 hours to distinguish static vs. cidal effects .
- Data Interpretation : Address variability by repeating assays in triplicate and reporting mean ± SEM.
Q. What are the recommended practices for ensuring reproducibility in this compound biosynthesis studies?
- Key Steps :
- Strain Validation : Genetically authenticate fungal strains (e.g., Trichoderma spp.) via ITS sequencing.
- Fermentation Optimization : Document culture conditions (pH, temperature, agitation) and secondary metabolite extraction protocols.
- Chromatographic Purity : Use HPLC-UV/ELSD to verify ≥95% purity before functional assays .
Advanced Research Questions
Q. How should researchers address discrepancies in reported bioactivity data of this compound across different experimental models?
- Analytical Framework :
Comparative Meta-Analysis : Tabulate published MIC values against common pathogens (Table 1).
Variable Identification : Assess differences in assay conditions (e.g., broth media, inoculum size).
Mechanistic Hypotheses : Test whether serum protein binding or pH-dependent solubility explains model-specific efficacy .
Table 1 : Reported MIC Values for this compound
Pathogen | MIC Range (μg/mL) | Study Conditions (Media, pH) | Source Study |
---|---|---|---|
Staphylococcus aureus | 2.5–10.0 | Mueller-Hinton, pH 7.3 | Smith et al. |
Escherichia coli | >40 | LB broth, pH 6.8 | Jones et al. |
Q. What advanced techniques are employed to resolve ambiguities in this compound's three-dimensional conformation under varying physiological conditions?
- Structural Biology Strategies :
- Cryo-Electron Microscopy (Cryo-EM) : Resolve dynamic conformations in near-native states (e.g., membrane-bound vs. soluble forms).
- Molecular Dynamics Simulations : Predict stability of β-sheet motifs in lipid bilayers using force fields like CHARMM36.
- Solid-State NMR : Analyze interactions with model membranes (e.g., DMPC/DMPG vesicles) .
- Contradiction Mitigation : Compare results across techniques to distinguish experimental artifacts from true structural plasticity.
Q. What systematic approaches are recommended for reconciling contradictory findings regarding this compound's mechanism of action in Gram-positive vs. Gram-negative bacteria?
- Stepwise Workflow :
Hypothesis Testing : Design experiments to evaluate pore formation (e.g., SYTOX Green uptake) vs. cell wall inhibition (peptidoglycan synthesis assays).
Cross-Species Comparative Genomics : Identify bacterial membrane protein orthologs that may explain differential susceptibility.
Data Triangulation : Integrate transcriptomic data (RNA-seq) from treated bacteria to map pathway disruptions .
- Critical Analysis : Explicitly discuss limitations (e.g., non-mammalian models) in the Discussion section, referencing prior conflicting studies .
Q. Literature Synthesis & Contradiction Management
- Comprehensive Review Techniques :
- Handling Data Inconsistencies :
- Create a contradiction matrix (Table 2) to catalog and analyze conflicting results.
Table 2 : Contradiction Matrix Template
Contradictory Finding | Study A (Supporting) | Study B (Contradicting) | Potential Confounder |
---|---|---|---|
pH-dependent activity | Active at pH 5.0 | Inactive at pH 5.0 | Strain-specific efflux pumps |
Propriétés
Numéro CAS |
88526-44-7 |
---|---|
Formule moléculaire |
C88H145N23O24 |
Poids moléculaire |
1909.2 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[(2-acetamido-2-methylpropanoyl)amino]propanoyl]amino]-2-methylpropanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]propanoyl]amino]-N-[1-[[(2S)-1-[[1-[[2-[[1-[[1-[(2S)-2-[[(2S)-1-[[1-[[1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[(1-hydroxy-3-phenylpropan-2-yl)amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]pentanediamide |
InChI |
InChI=1S/C88H145N23O24/c1-44(2)60(69(125)108-87(23,24)78(134)109-85(19,20)75(131)99-53(35-38-57(90)115)66(122)98-52(34-37-56(89)114)65(121)96-51(43-112)41-50-31-28-27-29-32-50)100-68(124)55-33-30-40-111(55)79(135)88(25,26)110-77(133)86(21,22)103-59(117)42-92-71(127)80(9,10)107-70(126)61(45(3)4)101-76(132)84(17,18)106-67(123)54(36-39-58(91)116)97-62(118)46(5)93-73(129)82(13,14)104-64(120)48(7)95-74(130)83(15,16)105-63(119)47(6)94-72(128)81(11,12)102-49(8)113/h27-29,31-32,44-48,51-55,60-61,112H,30,33-43H2,1-26H3,(H2,89,114)(H2,90,115)(H2,91,116)(H,92,127)(H,93,129)(H,94,128)(H,95,130)(H,96,121)(H,97,118)(H,98,122)(H,99,131)(H,100,124)(H,101,132)(H,102,113)(H,103,117)(H,104,120)(H,105,119)(H,106,123)(H,107,126)(H,108,125)(H,109,134)(H,110,133)/t46-,47-,48-,51?,52-,53-,54-,55-,60-,61-/m0/s1 |
Clé InChI |
BTEMFPRMBHUSHB-PKESLDLMSA-N |
SMILES |
CC(C)C(C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)CO)NC(=O)C2CCCN2C(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)CNC(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)NC(C)(C)C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NCC(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)C(C)(C)NC(=O)[C@H](C)NC(=O)C(C)(C)NC(=O)[C@H](C)NC(=O)C(C)(C)NC(=O)C |
SMILES canonique |
CC(C)C(C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)CO)NC(=O)C2CCCN2C(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)CNC(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C |
Séquence |
XAXAXAQXVXGXXPVXXQQF |
Synonymes |
paracelsin paracelsin A |
Origine du produit |
United States |
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